molecular formula C21H18FN3O5S B3448649 N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide

Cat. No.: B3448649
M. Wt: 443.4 g/mol
InChI Key: ABLOCDDPSLNZIK-UHFFFAOYSA-N
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Description

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxin ring, a sulfonyl group, a fluorophenyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2,3-dihydro-1,4-benzodioxin and 4-fluorophenylamine. These intermediates undergo sulfonylation and subsequent coupling reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production may also utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl and pyridinyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-chlorophenyl)-N-pyridin-3-ylglycinamide
  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-bromophenyl)-N-pyridin-3-ylglycinamide
  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-methylphenyl)-N-pyridin-3-ylglycinamide

Uniqueness

N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S/c22-15-3-5-17(6-4-15)25(14-21(26)24-16-2-1-9-23-13-16)31(27,28)18-7-8-19-20(12-18)30-11-10-29-19/h1-9,12-13H,10-11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLOCDDPSLNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NC3=CN=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N-pyridin-3-ylglycinamide

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